Physicochemical Property Comparison: 2-Bromo-1,3,5-trimethoxybenzene vs. 2-Bromo-1,3-dimethoxybenzene
2-Bromo-1,3,5-trimethoxybenzene exhibits distinct physicochemical properties compared to the less substituted analog, 2-bromo-1,3-dimethoxybenzene. This differentiation is critical for applications requiring specific solubility, melting point, or lipophilicity profiles. The target compound has a higher melting point (97-99°C ) and higher XLogP3 (2.5 [1]) than 2-bromo-1,3-dimethoxybenzene, which has a reported melting point of 36-38°C and a lower XLogP3 of 1.9 [2].
| Evidence Dimension | Melting Point (ºC) |
|---|---|
| Target Compound Data | 97-99 |
| Comparator Or Baseline | 2-Bromo-1,3-dimethoxybenzene: 36-38 |
| Quantified Difference | Approximately 60°C higher |
| Conditions | Literature reported values |
Why This Matters
The significantly higher melting point of 2-bromo-1,3,5-trimethoxybenzene simplifies handling, purification, and storage compared to lower-melting analogs, while the increased lipophilicity may influence partitioning in biphasic reaction systems.
- [1] PubChem. (2026). 2-Bromo-1,3,5-trimethoxybenzene (CID 70802). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 2-Bromo-1,3-dimethoxybenzene (CID 11331). National Center for Biotechnology Information. View Source
